molecular formula C9H12BrN B2703682 3-(4-Bromophenyl)propan-1-amine CAS No. 65984-53-4

3-(4-Bromophenyl)propan-1-amine

Cat. No. B2703682
CAS RN: 65984-53-4
M. Wt: 214.106
InChI Key: WSHIIAOBOIOENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)propan-1-amine, also known as 4-bromo-1-phenylpropan-1-amine, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound used in a variety of laboratory experiments, and it has been studied extensively in the fields of biochemistry and physiology.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Bromophenyl)propan-1-amine, focusing on six unique fields:

Pharmaceutical Research

3-(4-Bromophenyl)propan-1-amine is often used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its structure allows for the creation of analogs that can be tested for potential therapeutic effects, such as antidepressant, antipsychotic, or anti-inflammatory properties .

Neurochemical Studies

This compound is valuable in neurochemical studies due to its structural similarity to certain neurotransmitters. Researchers use it to investigate the mechanisms of neurotransmitter release, reuptake, and receptor binding. It helps in understanding the biochemical pathways involved in neurological disorders .

Organic Synthesis

In organic chemistry, 3-(4-Bromophenyl)propan-1-amine serves as a versatile intermediate. It is used in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Its bromine atom allows for further functionalization through various chemical reactions .

Material Science

The compound is also explored in material science for the development of novel materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced thermal stability or specific electronic characteristics, making it useful in the creation of advanced materials for electronics or coatings .

Biochemical Assays

3-(4-Bromophenyl)propan-1-amine is utilized in biochemical assays to study enzyme activity and inhibition. Its structure can be modified to create enzyme inhibitors or substrates, which are essential tools in the study of metabolic pathways and the development of enzyme-targeted drugs.

properties

IUPAC Name

3-(4-bromophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHIIAOBOIOENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)propan-1-amine

Synthesis routes and methods

Procedure details

To a solution of 3-(4-bromophenyl)propanamide (1.59 g) in tetrahydrofuran (24 ml) was added lithium aluminum hydride (370 mg) and the mixture was refluxed for 1.5 hours under nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into 1N aqueous sodium hydroxide solution (100 ml). The mixture was extracted with ethyl acetate and the organic layer was washed with water and brine and dried over magnesium sulfate. Filtration followed by evaporation under reduced pressure gave 3-(4-bromophenyl)-1-propanamine (1.55 g) as a yellow oil.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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